N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a chemical compound with the molecular formula C25H22N2O2Cl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide typically involves the following steps:
Formation of 1-benzoyl-1,2,3,4-tetrahydroquinoline: This intermediate can be synthesized through the reduction of quinoline derivatives followed by benzoylation.
Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN2O with a molecular weight of 320.79 g/mol. The compound features a tetrahydroquinoline core that is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C18H16ClN2O |
Molecular Weight | 320.79 g/mol |
LogP | 3.5 |
Polar Surface Area | 60.5 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmission and cellular signaling.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For example:
- In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bactericidal Effects : Studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Anticancer Properties :
- Mechanistic Insights :
-
Antimicrobial Efficacy :
- A comparative study on various benzamide derivatives showed that compounds with a tetrahydroquinoline moiety exhibited enhanced antibacterial activity against resistant strains .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSJVFMIVTVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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